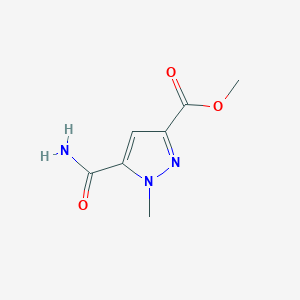
1-bromo-3-tert-butyl-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-tert-butyl-2-methylbenzene, commonly referred to as BTBM or 1-Bromo-3-tert-butyl-2-methylbenzene, is an organic compound classified as an aromatic hydrocarbon. It is a colorless liquid with a sweet odor, and is used in a variety of applications, including as a solvent and in organic synthesis. BTBM is a common intermediate in the synthesis of other compounds, and is used in a variety of scientific research applications.
Applications De Recherche Scientifique
BTBM is a versatile compound used in a variety of scientific research applications. It is used as a solvent in organic synthesis, as a reagent in the synthesis of other compounds, and as a starting material in the synthesis of pharmaceuticals and other compounds. It is also used as a catalyst in the production of polymers and other materials. In addition, BTBM is used in the study of enzyme-catalyzed reactions, as well as in the study of the mechanisms of drug action.
Mécanisme D'action
The mechanism of action of BTBM is not fully understood. It is known, however, that it can act as a ligand for certain enzymes, such as cytochrome P450 enzymes. These enzymes are involved in the metabolism of drugs and other compounds, and BTBM can bind to them, leading to an alteration in their activity. In addition, BTBM is known to interact with other proteins and enzymes, leading to changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of BTBM are not well understood. It is known, however, that it can act as a ligand for certain enzymes, such as cytochrome P450 enzymes, and can bind to them, leading to an alteration in their activity. In addition, BTBM has been shown to interact with other proteins and enzymes, leading to changes in their activity. It has also been reported to have an effect on cell proliferation, and may be involved in the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
BTBM has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of BTBM is its low cost and availability, making it a popular choice for experimentation. It is also a relatively stable compound, making it well suited for long-term storage and use. On the other hand, BTBM is a highly reactive compound, and must be handled with care to avoid potential hazards. In addition, it can be toxic if inhaled or ingested, and should be handled with appropriate safety precautions.
Orientations Futures
There are a number of potential future directions for the use of BTBM in scientific research. One of the most promising areas of research is in the development of new catalysts and reagents for organic synthesis. BTBM could also be used in the development of new pharmaceuticals and other compounds, as well as in the study of enzyme-catalyzed reactions and the mechanisms of drug action. In addition, BTBM could be used to study the effects of environmental pollutants on biological systems, as well as to study the effects of radiation on living organisms. Finally, BTBM could be used to study the effects of diet and lifestyle on human health, as well as to explore new potential treatments for diseases.
Méthodes De Synthèse
BTBM can be synthesized using a variety of methods, including the reaction of bromine with tert-butyl-2-methylbenzene (TBM). This reaction is typically carried out in a solvent such as dimethylformamide (DMF) or acetonitrile (MeCN) at temperatures of up to 150°C. The reaction can be catalyzed by acids such as sulfuric acid (H2SO4) or hydrochloric acid (HCl). The reaction of bromine with TBM is an example of an electrophilic aromatic substitution reaction, in which the bromine atom is the electrophile and the TBM molecule is the nucleophile.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-bromo-3-tert-butyl-2-methylbenzene involves the bromination of 3-tert-butyl-2-methyltoluene.", "Starting Materials": [ "3-tert-butyl-2-methyltoluene", "Bromine", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Mix 3-tert-butyl-2-methyltoluene, acetic acid, and sodium acetate in a round-bottom flask.", "Add bromine dropwise to the mixture while stirring at room temperature.", "Heat the mixture to reflux for 2 hours.", "Cool the mixture and pour it into a separatory funnel.", "Extract the organic layer with water and dry it with anhydrous sodium sulfate.", "Filter the solution and distill it to obtain 1-bromo-3-tert-butyl-2-methylbenzene." ] } | |
Numéro CAS |
1369886-50-9 |
Nom du produit |
1-bromo-3-tert-butyl-2-methylbenzene |
Formule moléculaire |
C11H15Br |
Poids moléculaire |
227.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



